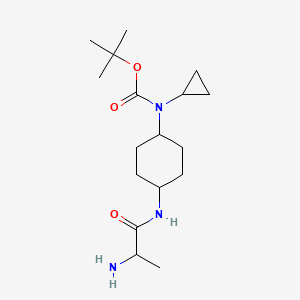
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexyl ring, a cyclopropyl group, and an aminopropanamido moiety, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminopropanamido group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions, which involve the formation of a three-membered cyclopropyl ring.
Formation of the carbamate group: This step involves the reaction of an amine with a carbonyl compound to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
科学研究应用
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is unique due to its specific combination of functional groups and chiral centers. This gives it distinct chemical and biological properties compared to similar compounds. Its tert-butyl group, in particular, may confer additional stability and influence its reactivity.
生物活性
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a chiral compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H31N3O3
- Molecular Weight : 325.45 g/mol
- CAS Number : 1354003-27-2
The structure includes a tert-butyl group, a cyclohexyl moiety, and an aminopropanamido group, which contribute to its interaction with biological targets .
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways critical for various physiological processes .
Anticancer Properties
Research indicates that (S)-tert-butyl carbamate derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and survival. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Animal models have shown improved cognitive function when treated with this compound.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It demonstrates activity against various bacterial strains, indicating its potential use as an antibiotic or in developing new antimicrobial agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values suggest significant efficacy. |
| Study 2 | Neuroprotection | Improved memory retention in rodent models; modulation of acetylcholine levels observed. |
| Study 3 | Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli; minimum inhibitory concentrations (MIC) determined. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Cyclohexane Ring : Utilizing Diels-Alder reactions or cyclization methods.
- Introduction of Aminopropanamido Group : Reacting the cyclohexane derivative with an appropriate aminopropanamido precursor.
- Attachment of Tert-Butyl Group : Finalizing the structure through selective reactions to introduce the tert-butyl moiety.
属性
分子式 |
C17H31N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-12-5-7-13(8-6-12)20(14-9-10-14)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |
InChI 键 |
ZICQHSJDOPSOCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















